molecular formula C12H16N2O3S B14630090 N-(Phenylcarbamoyl)-L-methionine CAS No. 55021-15-3

N-(Phenylcarbamoyl)-L-methionine

Cat. No.: B14630090
CAS No.: 55021-15-3
M. Wt: 268.33 g/mol
InChI Key: HQLHNJUMHYRCJL-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenylcarbamoyl-methionine is a synthetic derivative of the amino acid methionine. This compound is characterized by the presence of a phenylcarbamoyl group attached to the methionine molecule. Methionine itself is an essential sulfur-containing amino acid that plays a crucial role in various metabolic processes. The modification of methionine with a phenylcarbamoyl group can enhance its stability and introduce new chemical properties, making it valuable for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

Methionine+Phenyl IsocyanateN-phenylcarbamoyl-methionine\text{Methionine} + \text{Phenyl Isocyanate} \rightarrow \text{N-phenylcarbamoyl-methionine} Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine

The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: N-phenylcarbamoyl-methionine amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.

    Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.

Comparison with Similar Compounds

N-phenylcarbamoyl-methionine can be compared with other similar compounds such as:

    N-carbamoyl-methionine: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    N-phenylcarbamoyl-cysteine: Contains a thiol group instead of a thioether, leading to distinct biological activities.

    N-phenylcarbamoyl-alanine: Lacks the sulfur atom, affecting its stability and reactivity.

The uniqueness of N-phenylcarbamoyl-methionine lies in its combination of the phenylcarbamoyl group and the methionine backbone, which imparts specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

55021-15-3

Molecular Formula

C12H16N2O3S

Molecular Weight

268.33 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid

InChI

InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1

InChI Key

HQLHNJUMHYRCJL-JTQLQIEISA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1

Canonical SMILES

CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.